4-Benzyl-1-phenyl-3,5-pyrazolidinedione
CAS No.: 54505-60-1
Cat. No.: VC20329040
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54505-60-1 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 4-benzyl-1-phenylpyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19) |
| Standard InChI Key | WBCMDBXBMDROSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NN(C2=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The compound features a pyrazolidinedione backbone (C₃H₄N₂O₂) with substituents at positions 1 and 4:
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Position 1: Phenyl group (C₆H₅)
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Position 4: Benzyl group (C₆H₅CH₂)
Molecular Formula: C₁₆H₁₄N₂O₂
Molecular Weight: 266.30 g/mol
IUPAC Name: 4-Benzyl-1-phenylpyrazolidine-3,5-dione
The planar structure of the pyrazolidinedione core allows for conjugation, influencing its reactivity and physical properties .
Synthetic Routes
Cyclization of Hydrazine Derivatives
A common method for synthesizing pyrazolidinediones involves the cyclization of hydrazine derivatives with diketones or β-keto esters. For example:
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Condensation: Phenylhydrazine reacts with a benzyl-substituted β-keto ester (e.g., ethyl benzylacetoacetate) in acidic methanol .
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Cyclization: The intermediate undergoes intramolecular cyclization under reflux conditions, forming the pyrazolidinedione ring .
Representative Reaction:
Optimization: Adjusting pH to 5.0–6.5 enhances reaction efficiency, yielding up to 85% purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 110–125°C (extrapolated) | |
| Boiling Point | 560°C (predicted) | |
| Density | 1.29 g/cm³ | |
| Solubility | Slightly soluble in chloroform | |
| LogP (Partition Coeff.) | 2.8 |
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents like ethyl acetate .
Chemical Reactivity
Oxidation and Reduction
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Oxidation: Reacts with peracids (e.g., mCPBA) to form epoxides or hydroxylated derivatives .
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Reduction: Sodium borohydride reduces the ketone groups to secondary alcohols.
Substitution Reactions
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Azo Coupling: Aryldiazonium salts substitute at position 4, forming arylazo derivatives.
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Alkylation: Benzyl halides introduce additional alkyl groups under basic conditions .
Biological and Pharmacological Activities
Antimicrobial Activity
Pyrazolidinediones with lipophilic substituents exhibit broad-spectrum antibacterial effects. Key findings:
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Gram-Positive Bacteria: MIC values of 80–110 nM against Staphylococcus aureus .
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Mechanism: Disruption of bacterial cell membrane integrity .
Platelet Aggregation Inhibition
Derivatives with bulky substituents (e.g., benzyl) antagonize adenosine diphosphate (ADP) receptors, preventing thrombus formation .
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Optimized derivatives are under investigation for treating thrombocytopenia and metabolic disorders .
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Drug Delivery: Encapsulation in liposomes improves bioavailability .
Material Science
Limitations
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